molecular formula C7H12O2 B1584767 Ethyl 2-ethylacrylate CAS No. 3070-65-3

Ethyl 2-ethylacrylate

Cat. No. B1584767
CAS RN: 3070-65-3
M. Wt: 128.17 g/mol
InChI Key: OUGJKAQEYOUGKG-UHFFFAOYSA-N
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Description

Ethyl 2-ethylacrylate is a colorless liquid . It can be polymerized with each other and copolymerized with other monomers to produce polymers having the optimal properties for your application .


Synthesis Analysis

Ethyl acrylate, which is similar to Ethyl 2-ethylacrylate, is produced by acid-catalysed esterification of acrylic acid, which in turn is produced by oxidation of propylene. It may also be prepared from acetylene, carbon monoxide, and ethanol by a Reppe reaction .


Molecular Structure Analysis

The molecular formula of Ethyl 2-ethylacrylate is C7H12O2 . It is the ethyl ester of acrylic acid .


Chemical Reactions Analysis

Ethyl acrylate is used in the production of polymers including resins, plastics, rubber, and denture material . It is a reactant for homologous alkyl acrylates (acrylic esters) by transesterification with higher alcohols through acidic or basic catalysis .


Physical And Chemical Properties Analysis

Ethyl 2-ethylacrylate has a refractive index of 1.421, a boiling point of 139-145 °C, and a density of 0.902 g/mL at 25 °C . It is a colorless liquid .

Scientific Research Applications

Another similar compound, 2-Ethylhexyl Acrylate (2-EHA), is a highly versatile building block that readily copolymerizes with a wide variety of other acrylic and vinyl monomers to tailor specific high molecular weight copolymer properties for a diverse range of non-rigid applications . It is used in the production of paint and coatings, adhesives and sealants, printing inks, and super-absorbent polymers .

Safety And Hazards

Ethyl 2-ethylacrylate is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is also toxic to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

ethyl 2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGJKAQEYOUGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303099
Record name Ethyl 2-ethylacrylate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethylacrylate

CAS RN

3070-65-3
Record name Ethyl ethacrylate
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Record name Ethyl 2-ethylacrylate
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Record name Ethyl 2-ethylacrylate
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Synthesis routes and methods I

Procedure details

To CuCN (26.9 g, dried in advance under vacuum) was added under nitrogen atmosphere about 500 ml of dry tetrahydrofuran. The mixture was kept at −78□, and 100 ml of methyl magnesium bromide (3.0M diethylether solution) was slowly added thereto under mechanical stirring. The thick mixture was stirred for about 30 minutes at −78□. Ethyl 2-bromomethylacrylate (28.9 g, 150 mmol, Synthetic method: Villieras, J. and Rambaud, M. Synthesis, 1982, 914) dissolved in about 30 ml of dry tetrahydrofuran was slowly added thereto. The temperature of the reaction mixture was slowly raised to room temperature over two hours. The reaction was completed by slowly adding saturated ammonium chloride solution (˜50 ml). The reaction mixture was filtered through Celite to remove the precipitates, and then washed with diethylether. The organic layer was washed with water and saturated sodium bicarbonate solution (300 ml×2), dried (anhydrous Na2SO4), and concentrated under reduced pressure to give 26.7 g (stoichiometric yield) of a transparent liquid. This liquid was identified by 1H-NMR (500 MHz, CDCl3) and was confirmed to be the title compound having about 75% of w/w purity.
Name
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
28.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g (0.019 mol) of triethyl 2-phosphonobutyrate, 5.5 g (0.039 mol) of K2CO3, 6.2 g (0.076 mol) of 37% aqueous formaldehyde solution, and 15 mL of water was heated to about 80° C. for about 45 min. After cooling to RT, 75 mL of ether was added and the organic layer was separated, washed with brine (1×20 mL), dried (MgSO4), and filtered. The ether was carefully removed by distillation, leaving behind 2.1 g (87%) of the title compound as a clear oil which was used directly without further purification. 1H NMR (CDCl3): 67 1.01 (3H, t, J=7), 1.24 (3H, t, J=7), 2.26 (2H, q, J=7), 4.14 (2H, q, J=7), 5.45 (1H, s), 6.06 (1H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Potassium carbonate (5.5 g) was dissolved in water (15 mL). To the solution, ethyl 2-(diethoxyphosphoryl)butyrate (5.0 g) and a 37% aqueous formaldehyde (6.2 g) were added at room temperature, and the mixture was stirred at 85° C. for 45 minutes. Organic matter was extracted with diethyl ether, dried over anhydrous sodium sulfate, and filtered, and the solvent in the filtrate was distilled off under reduced pressure to obtain a crude product.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-ethylacrylate
Reactant of Route 2
Ethyl 2-ethylacrylate
Reactant of Route 3
Ethyl 2-ethylacrylate
Reactant of Route 4
Ethyl 2-ethylacrylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-ethylacrylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-ethylacrylate

Citations

For This Compound
15
Citations
M Ferrito, DA Tirrell - Macromol Synth, 1992 - pslc.ws
… Ethyl 2-ethylacrylate is insoluble in aqueous KOH, but the potassium salt of 2-ethylacrylic acid is soluble. Refluxing of the solution should therefore be continued until the mixture is …
Number of citations: 59 pslc.ws
AB Attygalle, X Wu, J Ruzicka, S Rao, S Garcia… - Journal of Chemical …, 2004 - Springer
Analyses of pygidial gland contents of two species of a previously uninvestigated family of beetles (Trachypachidae) by Gas Chromatography-Mass Spectrometry (GC-MS) revealed that …
Number of citations: 27 link.springer.com
UKO Schroeder, DA Tirrell - Macromolecules, 1989 - ACS Publications
… This behavior is probably a result of a low ceiling temperature (TJ for ethyl 2-ethylacrylate; with increasing length of both the ester and a-alkyl groups, the equilibrium monomer …
Number of citations: 55 pubs.acs.org
M Katoh, J Hiratake, H Kato, J Oda - Bioorganic & Medicinal Chemistry …, 1996 - Elsevier
… The conjugate addition of the resulting DL-homocysteine di-sodium salt to ethyl 2-ethylacrylate and subsequent hydrolysis afforded the sulfide 9 in 90% overall yield after purification …
Number of citations: 27 www.sciencedirect.com
L Shi, D Wan, J Huang - Macromolecular Chemistry and …, 2000 - Wiley Online Library
… 2-Ethylacrylic acid (M2) was obtained by hydrolysis of ethyl 2-ethylacrylate (EEA) in an ethanol solution of potassium hydroxide. EEA was prepared following procedures described by …
Number of citations: 7 onlinelibrary.wiley.com
N Tokutake, J Hiratake, M Katoh, T Irie, H Kato… - Bioorganic & medicinal …, 1998 - Elsevier
… 4), l-homocystine was reduced by dithiothreitol, followed by base-catalyzed conjugate addition to ethyl 2-ethylacrylate[14] and subsequent hydrolysis in one flask to afford the sulfide 20 …
Number of citations: 58 www.sciencedirect.com
K Fuji, Y Usami, Y Kiryu, M Node - Synthesis, 1992 - thieme-connect.com
… Ethyl 2-Acetylthiomethylhutyrate (31): To a mixture of thiolacetic acid (10 mL, 140 mmol) and ethyl 2-ethylacrylate (30, 10g, 78 mmol) was added Et3N (19.5 mL, 140 mmol) gradually. …
Number of citations: 5 www.thieme-connect.com
AH Beckett, AF Casy, G Kirk - Journal of Medicinal Chemistry, 1958 - ACS Publications
The relative configurationsof alpha-and beta-prodine have been discussed in a number of papers. Recently, Ziebiyg, Motchane andLee1 have published an interpretation of the infra-…
Number of citations: 53 pubs.acs.org
MS Ferritto - 1990 - search.proquest.com
… Crude ethyl 2- ethylacrylate (47 g, 60%) was obtained as a yellow oil. IR (NaCI, neat) cm-1: … Crude ethyl 2-ethylacrylate (10 g, 0.078 mol) was placed in a 250 ml one-neck round bottom …
Number of citations: 0 search.proquest.com
T Hjelmgaard, D Tanner - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
This paper describes the development of a straightforward experimental protocol for copper-mediated cross-coupling of amino acid derived β-amido-alkylzinc iodides 1 and 3 with a …
Number of citations: 29 pubs.rsc.org

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